
10-((4,5-Dihydro-5-(2-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a pyrazole ring, a phenothiazine moiety, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions or the use of nitro-substituted starting materials.
Attachment of the Phenothiazine Moiety: This could be done via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The phenothiazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction of Nitro Group: 2-(5-(2-Aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone.
Substitution on Phenothiazine: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: Used to synthesize more complex molecules.
Ligand in Coordination Chemistry: Can form complexes with metals.
Biology and Medicine
Pharmacological Studies:
Antimicrobial and Anticancer Research: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Dye and Pigment Industry: Phenothiazine derivatives are used in dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and phenothiazine groups could play roles in binding to these targets and influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the phenothiazine moiety.
1-(10H-Phenothiazin-10-yl)ethanone: Lacks the pyrazole and nitrophenyl groups.
Uniqueness
The combination of the pyrazole ring, nitrophenyl group, and phenothiazine moiety in 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone makes it unique. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
78807-66-6 |
|---|---|
Fórmula molecular |
C29H22N4O3S |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H22N4O3S/c34-29(32-24-14-6-8-16-27(24)37-28-17-9-7-15-25(28)32)19-31-26(21-12-4-5-13-23(21)33(35)36)18-22(30-31)20-10-2-1-3-11-20/h1-17,26H,18-19H2 |
Clave InChI |
SSTLRLNSOYJEQX-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
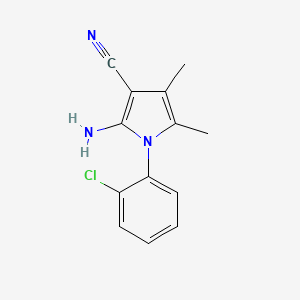

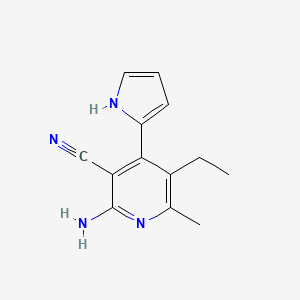
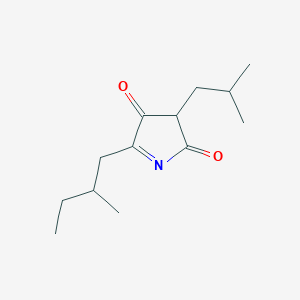

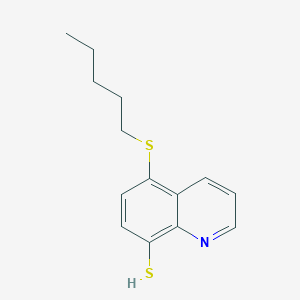

![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
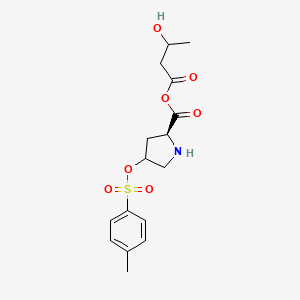
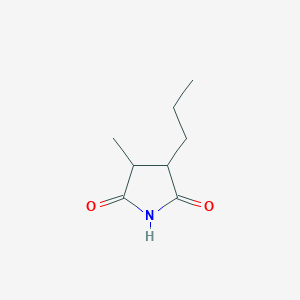
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
gold](/img/structure/B12891382.png)
